![molecular formula C17H25N3O2S B3808866 N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-1-isobutyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B3808866.png)
N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-1-isobutyl-5-oxopyrrolidine-3-carboxamide
Overview
Description
The compound appears to contain a cyclopenta[d][1,3]thiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The compound has several functional groups, including an amide group (CONH2) and an oxo group (C=O).
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclopenta[d][1,3]thiazole ring and the pyrrolidine ring in separate steps, followed by the attachment of the isobutyl and ethyl groups. The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclopenta[d][1,3]thiazole and pyrrolidine rings would give the molecule a certain degree of rigidity. The electron-donating and electron-withdrawing properties of the different functional groups would also affect the molecule’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group might be hydrolyzed to form a carboxylic acid and an amine. The compound could also undergo reactions at the carbon-carbon double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and oxo groups would likely make the compound soluble in polar solvents .Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-11(2)9-20-10-12(8-16(20)21)17(22)18-7-6-15-19-13-4-3-5-14(13)23-15/h11-12H,3-10H2,1-2H3,(H,18,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJLABLKOMFJNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C(=O)NCCC2=NC3=C(S2)CCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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